2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate
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Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis of Tetrasubstituted Thiophenes
A study by Sahu et al. (2015) developed a simple, efficient, and economical synthesis method for dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates through the ring opening of methyl 3-amino-6-aryl-4-oxo-4H-thieno[3,2-c]pyran-2-carboxylates by alkoxide ions. This research highlights a one-pot multicomponent protocol for creating tetrasubstituted thiophenes, offering valuable insights into the synthetic versatility of thiophene derivatives like "2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate" (S. N. Sahu et al., 2015).
Antibacterial and Antifungal Activities
Vasu et al. (2003) explored the biological activities of two thiophene-3-carboxamide derivatives, demonstrating their antibacterial and antifungal properties. The study provides a foundation for further exploration into the potential medical applications of similar thiophene compounds, indicating a promising avenue for the development of new antimicrobial agents (Vasu et al., 2003).
Antimicrobial Activity and Docking Studies
Spoorthy et al. (2021) described the synthesis and antimicrobial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates. This research signifies the potential of thiophene derivatives in developing new antimicrobial agents and highlights the importance of docking studies in understanding the mechanism of action (YN Spoorthy et al., 2021).
Enhancers of Adenosine Agonist Binding
Luetjens et al. (2003) investigated the allosteric enhancer activity of 2-amino-3-aroylthiophenes at the A1 adenosine receptor, offering insights into the therapeutic potential of thiophene derivatives in modulating receptor activity. This research might pave the way for the development of new drugs targeting adenosine receptors for various medical conditions (H. Luetjens et al., 2003).
Applications in Material Science
Doi et al. (2003) designed and synthesized a novel class of color-tunable emitting amorphous molecular materials incorporating thiophene units, demonstrating their application in organic electroluminescent devices. This work showcases the potential of thiophene derivatives in the development of advanced materials for electronic and optoelectronic applications (Hidekaru Doi et al., 2003).
Mechanism of Action
Future Directions
Thiophene derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Properties
IUPAC Name |
[2-[(3,4-dimethylphenyl)methylamino]-2-oxoethyl] thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-11-5-6-13(8-12(11)2)9-17-15(18)10-20-16(19)14-4-3-7-21-14/h3-8H,9-10H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAMGONARNORAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)COC(=O)C2=CC=CS2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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